1,3-dimethyl-8-((3-methylpiperidin-1-yl)methyl)-7-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione
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Overview
Description
1,3-Dimethyl-8-((3-methylpiperidin-1-yl)methyl)-7-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the purine derivatives family. This compound features a purine core with various substituents, including a 3-methylpiperidin-1-ylmethyl group and a 2-morpholinoethyl group. Due to its intricate structure, it has garnered interest in various scientific fields, particularly in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the purine core. One common approach is the condensation of appropriate precursors, such as 1,3-dimethyluric acid and 3-methylpiperidine, followed by further functionalization to introduce the morpholinoethyl group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents such as sodium hydride (NaH) and various alkyl halides.
Major Products Formed:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Production of reduced analogs.
Substitution: Introduction of different alkyl or aryl groups at specific positions.
Scientific Research Applications
This compound has shown potential in various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its biological activity, including potential antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism would depend on the specific application and target system.
Comparison with Similar Compounds
1,3-Dimethyl-8-(3-methylpiperidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione: A closely related compound with a similar structure but lacking the morpholinoethyl group.
1,3-Dimethyl-8-(2-morpholinoethyl)-1H-purine-2,6-dione: Another analog with a different substituent pattern.
Uniqueness: The presence of both the 3-methylpiperidin-1-ylmethyl and 2-morpholinoethyl groups in this compound distinguishes it from its analogs, potentially leading to unique biological and chemical properties.
Properties
IUPAC Name |
1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-7-(2-morpholin-4-ylethyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N6O3/c1-15-5-4-6-25(13-15)14-16-21-18-17(19(27)23(3)20(28)22(18)2)26(16)8-7-24-9-11-29-12-10-24/h15H,4-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPIASLLTXYOBQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=NC3=C(N2CCN4CCOCC4)C(=O)N(C(=O)N3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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